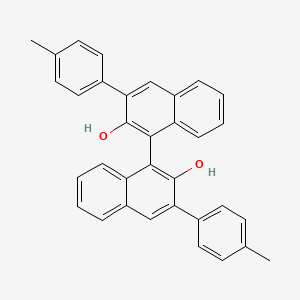

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Description

Properties

IUPAC Name |

1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFDQAQHDCFEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705199 | |

| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885670-60-0 | |

| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Ligand Engineering: Optimized Synthesis of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Executive Summary

The 3,3'-disubstituted-1,1'-bi-2-naphthol (BINOL) scaffold represents a privileged class of chiral ligands essential for asymmetric catalysis, particularly in Lewis acid-catalyzed transformations and organocatalysis. The introduction of steric bulk at the 3,3'-positions creates a deep chiral pocket that significantly enhances enantioselectivity compared to the parent BINOL.[1]

This technical guide details the robust synthesis of (S)-3,3'-bis(4-methylphenyl)-1,1'-bi-2-naphthol . Unlike direct halogenation methods which often suffer from regioselectivity issues or racemization, this protocol utilizes a Directed Ortho-Metalation (DoM) strategy via MOM-ether protection. This route ensures high regiocontrol, preservation of optical purity, and scalability.[1]

Strategic Analysis & Retrosynthesis

To synthesize the target molecule with high enantiomeric excess (>99% ee), we must circumvent the low reactivity of the 3,3'-positions in the free naphthol.[1]

The Mechanistic Logic[1]

-

Protection (MOM-Ether): The hydroxyl protons of (S)-BINOL are acidic and incompatible with organolithium reagents. We utilize Methoxymethyl (MOM) protection not just for stability, but for coordination .[1] The oxygen atoms in the MOM group coordinate with Lithium, directing the base (n-BuLi) specifically to the ortho (3,3') position.[1]

-

Electrophilic Quench (Iodination): We select Iodine (

) over Bromine. The resulting C-I bond is weaker and more reactive in the subsequent Palladium-catalyzed step, which is critical given the steric hindrance at the 3,3'-position.[1] -

Suzuki-Miyaura Cross-Coupling: This forms the biaryl C-C bond. We employ a boronic acid coupling partner under basic conditions to install the p-tolyl groups.

-

Deprotection: Acidic hydrolysis restores the chiral diol functionality.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic logic flow from the target chiral ligand back to the commercially available (S)-BINOL.

Detailed Experimental Protocol

Stage 1: Protection of (S)-BINOL

Objective: Synthesis of (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. Note: This modification uses DIPEA/DCM, avoiding the hazardous NaH/THF method.

-

Reagents: (S)-BINOL (1.0 equiv),

-Diisopropylethylamine (DIPEA, 3.5 equiv), Chloromethyl methyl ether (MOMCl, 3.8 equiv), DCM (anhydrous).[1] -

Procedure:

-

Charge a flame-dried round-bottom flask with (S)-BINOL and anhydrous DCM under

atmosphere. Cool to 0°C.[2] -

Add DIPEA via syringe. Stir for 10 minutes.

-

Critical Safety: Add MOMCl dropwise over 30 minutes. MOMCl is a carcinogen; use extreme caution and a well-ventilated fume hood.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting material spot (

) should disappear, replaced by a higher running spot ( -

Workup: Quench with saturated

. Extract with DCM.[2] Wash organics with 1M HCl (to remove amine), then brine. Dry over -

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

-

Stage 2: Directed Ortho-Lithiation & Iodination

Objective: Synthesis of (S)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. This is the yield-determining step. Temperature control is paramount.

-

Reagents: (S)-MOM-BINOL (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 2.5 equiv), Iodine (

, 3.0 equiv), anhydrous THF.[1] -

Procedure:

-

Dissolve (S)-MOM-BINOL in anhydrous THF in a Schlenk flask. Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi dropwise over 20 minutes. The solution will typically turn yellow/orange.[1]

-

Mechanistic Pause: Stir at 0°C for 1–2 hours. Why? This allows the kinetic lithiation to occur at the 3,3' positions, stabilized by the MOM oxygens.[1]

-

Cool back to -78°C.

-

Add a solution of Iodine (

) in THF dropwise. The mixture will darken.[1] -

Allow to warm to RT and stir for 2 hours.

-

Workup: Quench with saturated Sodium Thiosulfate (

) to remove excess iodine (color changes from dark brown to yellow/colorless). Extract with EtOAc.[4] -

Purification: Trituration with hot ethanol or column chromatography (Hexane/EtOAc).

-

Stage 3: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the 4-methylphenyl groups.

-

Reagents: (S)-3,3'-Diiodo-MOM-BINOL (1.0 equiv), 4-Methylphenylboronic acid (3.0 equiv),

(5 mol%), -

Procedure:

-

In a reaction vessel, combine the Diiodo-substrate, Boronic acid, and Base.

-

Add DME and degassed water (3:1 ratio).

-

Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

-

Add

quickly under Argon flow. -

Heat to reflux (approx. 85°C) for 24 hours.

-

Validation: TLC should show the disappearance of the diiodo starting material.[1]

-

Workup: Cool, filter through Celite to remove Pd black. Extract with EtOAc.[4]

-

Purification: Flash chromatography (Silica gel, Hexane/DCM gradient).[1]

-

Stage 4: Deprotection & Final Isolation

Objective: Cleavage of MOM ethers to yield this compound.

-

Reagents: Coupled Product, Amberlyst 15 (acid resin) or 6M HCl, Methanol/THF (1:1).[1]

-

Procedure:

-

Dissolve the coupled product in MeOH/THF.

-

Add Amberlyst 15 resin (or HCl).

-

Heat to 50°C for 4–6 hours.

-

Validation: TLC will show a significant polarity shift (product is much more polar due to free -OH groups).

-

Workup: Filter off resin (or neutralize HCl). Concentrate solvent.[5][6]

-

Final Purification: Recrystallization from Toluene/Hexane is preferred to ensure high optical purity.

-

Data Summary & Quality Control

Reagent Stoichiometry Table

| Step | Reagent | Equiv. | Role | Critical Parameter |

| 1 | MOMCl | 3.8 | Protecting Group | Add slowly; Exothermic. |

| 1 | DIPEA | 3.5 | Base scavenger | Use anhydrous conditions. |

| 2 | n-BuLi | 2.5 | Lithiating agent | Maintain -78°C during addition. |

| 2 | Iodine | 3.0 | Electrophile | Quench excess with Thiosulfate. |

| 3 | 4-Tolylboronic Acid | 3.0 | Coupling Partner | Excess ensures complete conversion. |

| 3 | 0.05 | Catalyst | Strict |

Characterization Criteria

To validate the synthesis, the final product must meet these specifications:

-

Physical State: White to off-white crystalline solid.

-

1H NMR (CDCl3): Look for characteristic singlets for the methyl groups on the tolyl rings (

ppm) and the absence of MOM-ether signals ( -

Enantiomeric Excess (ee): >99% determined by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).[1]

-

Optical Rotation:

should be negative (for S-isomer) and consistent with literature values (approx -120° to -140° in THF).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete lithiation or moisture ingress. | Ensure THF is freshly distilled/dried. Increase lithiation time at 0°C. |

| Incomplete Coupling (Step 3) | Catalyst poisoning ( | Degas solvents rigorously. Switch to |

| Racemization | High temperature exposure for prolonged periods. | Avoid refluxing >24h. Ensure base in Step 3 is not overly concentrated. |

| Product is Oily | Residual solvent or impurities. | Recrystallize from Toluene. Dry under high vacuum at 50°C. |

References

-

Preparation of (R)-3-Iodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl . Organic Syntheses, 2019 , 96, 400-417.[1] [Link] (Authoritative protocol for the MOM-protection and Iodination steps)

-

Ligand-Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL . The Journal of Organic Chemistry, 2010 , 75(24), 8363–8370.[1] [Link] (Provides context on Suzuki coupling challenges on BINOL systems)

-

A Practical Synthesis of 3,3'-Disubstituted 1,1'-Bi-2-naphthols . Tetrahedron Letters, 2004 , 45(9), 1825-1827.[1] [Link] (Standard reference for the general Suzuki coupling route on MOM-protected BINOLs)

-

Design of Chiral Bis-Phosphoric Acid Catalyst . Journal of the American Chemical Society, 2010 , 132(18), 6304–6305.[1] [Link] (Example of the utility of 3,3'-arylated BINOLs in catalyst synthesis)

Sources

- 1. CN105669389A - BINOL derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

Precision Synthesis of Chiral Ligands from Substituted BINOL: A Modular Technical Guide

Executive Summary

1,1'-Bi-2-naphthol (BINOL) represents a privileged scaffold in asymmetric catalysis due to its robust atropisomerism and C2 symmetry. However, the unsubstituted diol is rarely the optimal catalyst. The "magic" of BINOL lies in the 3,3'-positions, where steric bulk can be tuned to create a chiral pocket that dictates enantioselectivity.

This guide details the end-to-end synthesis of high-value chiral ligands—specifically Chiral Phosphoric Acids (CPAs) and Phosphoramidites —starting from racemic BINOL. Unlike generic textbook procedures, this protocol emphasizes the "Gateway Strategy": establishing a robust 3,3'-substituted intermediate that serves as a divergent point for multiple ligand classes.

Phase 1: The Foundation – Optical Resolution

Before functionalization, high optical purity (>99% ee) is non-negotiable. While enzymatic resolution exists, the inclusion complexation method using N-benzylcinchonidinium chloride is the industry standard for scalability and cost-efficiency.

Protocol: The Cai/Toda Inclusion Method

Principle: The ammonium salt of cinchonidine forms a crystalline inclusion complex exclusively with (R)-BINOL, leaving (S)-BINOL in the supernatant.[1]

Reagents:

Step-by-Step:

-

Dissolution: Suspend racemic BINOL (100 g scale feasible) and the chiral salt in refluxing acetonitrile. Ensure complete dissolution.

-

Crystallization: Cool slowly to room temperature over 6–8 hours. Rapid cooling traps the wrong enantiomer.

-

Filtration: Collect the precipitate. This is the (R)-BINOL complex.[5]

-

Liberation: Suspend the solid complex in ethyl acetate and wash with 1N HCl. The chiral salt stays in the aqueous phase; (R)-BINOL enters the organic phase.

-

Purification: Recrystallize the liberated BINOL from toluene to upgrade ee from ~96% to >99%.

Expert Insight: Do not discard the supernatant. Evaporate it and perform a "wash" with 1N HCl to recover (S)-BINOL. If high purity (S)-BINOL is required, use N-benzylcinchoninium chloride (derived from cinchonine) for the reverse resolution.

Phase 2: The Gateway – 3,3'-Functionalization

Direct lithiation of BINOL is difficult due to the acidic protons. The Methoxymethyl (MOM) ether protection is the superior route because the MOM group acts as a Directed Ortho Metalation (DoM) group, guiding the lithium specifically to the 3,3' position.

Workflow Diagram: The Gateway Pathway

Caption: The "Gateway" workflow transforming racemic material into the versatile 3,3'-diaryl scaffold.

Protocol: MOM-Protection and Ortho-Lithiation

-

Reagents: (R)-BINOL, NaH (excess), MOM-Cl, THF.[7]

-

Procedure: Treat BINOL with NaH at 0°C. Add MOM-Cl dropwise.

-

Critical Safety: MOM-Cl is a carcinogen. Quench excess NaH carefully with isopropanol before aqueous workup.

Step 2: Directed Ortho-Lithiation & Iodination

-

Reagents: MOM-BINOL, n-BuLi (2.5 equiv), THF.

-

Procedure:

-

Cool MOM-BINOL in THF to -78°C.

-

Add n-BuLi.

-

The Warm-Up: Allow the reaction to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Why? The DoM mechanism is kinetically slow at -78°C. Warming is required to form the dilithio-species.

-

-

Cool back to -78°C and add Iodine (I2) solution.

-

Result: 3,3'-Diiodo-MOM-BINOL.

-

Step 3: Suzuki-Miyaura Coupling

-

Reagents: 3,3'-Diiodo-MOM-BINOL, Arylboronic acid (e.g., 9-anthracenyl for "high-steric" ligands), Pd(PPh3)4, Ba(OH)2 or K2CO3.

-

Conditions: Reflux in DME/H2O (dimethoxyethane/water) for 24h.

-

Purification: Silica gel chromatography.[7]

Step 4: MOM Deprotection (The "Hidden" Pitfall)

-

Standard: HCl in MeOH/DCM.

-

Troubleshooting: MOM hydrolysis releases formaldehyde. In large scales, this can stall the reaction or lead to side products.

-

Expert Tip: Add Cysteine Hydrochloride to the deprotection mixture.[8] It acts as a formaldehyde scavenger, driving the equilibrium to completion and preventing polymer formation.

Phase 3: Ligand Divergence

Once you have the 3,3'-Diaryl-BINOL , you can diverge into two major ligand classes.

Path A: Chiral Phosphoric Acids (CPAs)

Target: Brønsted Acid Catalysts (e.g., TRIP, STRIP)

Mechanism: P(V) chemistry. The goal is to install a phosphoryl group and then hydrolyze the chlorides.

-

Phosphorylation:

-

Dissolve 3,3'-Diaryl-BINOL in dry Pyridine.

-

Add POCl3 (Phosphorus oxychloride) at RT. Heat to 70°C if steric bulk is high (e.g., anthracenyl groups).

-

Monitoring: 31P NMR will show a shift from POCl3 (~ +2 ppm) to the cyclic chlorophosphate (~ +5 to +10 ppm).

-

-

Hydrolysis:

-

Add water directly to the pyridine solution.

-

Heat to 100°C for 3–4 hours.

-

Workup: Acidify with HCl to precipitate the CPA.

-

-

Purification: CPAs are often purified by converting them to their Calcium salts (using CaCl2) in methanol, filtering, and then re-acidifying.

Path B: Phosphoramidites (Monodentate)

Target: Ligands for Rh-catalyzed Hydrogenation (Feringa-type)

Mechanism: P(III) chemistry. Strict exclusion of moisture is required.

-

Chlorophosphite Formation:

-

Amine Coupling:

-

Dissolve BINOL-P-Cl in dry THF.

-

Add secondary amine (e.g., dimethylamine, piperidine) + Et3N (base) at 0°C.

-

Critical: The order of addition matters. Adding the chlorophosphite to the amine/base mixture often gives cleaner results than the reverse.

-

-

Purification: Rapid silica chromatography. Note: Silica is slightly acidic and can hydrolyze the P-N bond. Pre-treat the silica column with 5% Et3N in hexanes to neutralize it.

Visualization: Divergent Synthesis Logic

Caption: Divergent synthesis from the common 3,3'-substituted intermediate to P(V) and P(III) ligands.

Data Summary: Ligand Class Comparison

| Feature | Chiral Phosphoric Acids (CPA) | Phosphoramidites |

| Oxidation State | Phosphorus (V) | Phosphorus (III) |

| Stability | Air/Moisture Stable | Sensitive to Oxidation/Hydrolysis |

| Primary Use | Organocatalysis (Mannich, Friedel-Crafts) | Transition Metal Ligands (Rh, Cu, Ir) |

| Key Tuning Element | 3,3'-Aryl Sterics (The "Pocket") | Amine Moiety + 3,3' Sterics |

| Purification | Acid/Base Extraction or Ca-Salt | Neutralized Silica Chromatography |

References

-

Cai, D., et al. "Efficient Resolution of 1,1'-Bi-2-naphthol with N-Benzylcinchonidinium Chloride." Organic Syntheses, Vol. 76, 1999. Link

-

Cox, P. J., et al. "Directed ortho-lithiation of 1,1'-bi-2-naphthol derivatives." Tetrahedron Letters, Vol. 33, 1992. Link

-

Akiyama, T., et al. "Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid." Angewandte Chemie International Edition, Vol. 43, 2004. Link

-

Teichert, J. F., & Feringa, B. L. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, Vol. 49, 2010. Link

-

Chempros Community. "Troubleshooting the synthesis of BINOL derivatives." Reddit/Chempros, 2021.[6] Link

Sources

- 1. myuchem.com [myuchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Structural Analysis of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

This guide details the structural analysis of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol , a privileged chiral ligand used extensively in asymmetric catalysis. The content focuses on the practical elucidation of its structure, stereochemical integrity, and conformational properties.

Technical Guide for Chemical Biology & Drug Development

Introduction: The Architecture of Chiral Induction

This compound (CAS: 885670-60-0 for the (S)-isomer) is a derivative of the parent BINOL scaffold, modified at the 3 and 3' positions with p-tolyl groups. This modification is not merely cosmetic; it fundamentally alters the steric pocket of the ligand.

In asymmetric catalysis, the parent BINOL often fails to provide sufficient steric bulk to differentiate transition states. By installing 4-methylphenyl groups, the ligand creates a deep, narrow chiral canyon. The "walls" of this canyon (the tolyl groups) restrict the approach of substrates, enforcing high enantioselectivity.

Core Structural Parameters[1][2][3]

-

Scaffold:

-symmetric 1,1'-bi-2-naphthol. -

Chirality: Axial chirality (atropisomerism) defined by the restricted rotation around the C1-C1' bond.

-

Substituents: 4-methylphenyl (p-tolyl) groups at C3 and C3'.

-

Critical Feature: The dihedral angle (

), typically locked between 80° and 100° in complex, which defines the "bite angle" for metal coordination.

Spectroscopic Characterization (NMR & MS)[2]

The structural validation of this ligand relies on confirming the substitution pattern and the integrity of the

Proton NMR ( H NMR) Analysis

The

Key Diagnostic Signals:

| Region | Signal Type | Chemical Shift ( | Structural Assignment |

| Aliphatic | Singlet ( | 2.30 – 2.45 | Methyl groups of the p-tolyl substituents. This is the primary confirmation of the specific derivative. |

| Hydroxyl | Singlet ( | ~5.10 – 5.40 | -OH groups. The shift is sensitive to concentration and solvent (H-bonding). |

| Aromatic | Multiplet | 7.10 – 8.10 | Naphthyl & Phenyl protons . |

| Diagnostic | Absence | ~7.99 | The signal for H3/H3' of the parent BINOL must be absent , confirming full substitution. |

Interpretation Logic:

-

Integration Check: The ratio of the methyl singlet (6H) to the aromatic/hydroxyl region (20H total: 10 naphthyl + 8 phenyl + 2 OH) must be exactly 3:10 . Deviations suggest mono-substitution or impurity.

-

Symmetry Check: If the signal sets are doubled (e.g., two distinct methyl singlets), the

symmetry is broken, indicating a potential mono-esterification or partial oxidation.

Carbon NMR ( C NMR)

-

Number of Signals: Due to

symmetry, you will observe half the number of expected carbons. -

Key Peaks:

-

~21 ppm: Methyl carbon of the tolyl group.

-

~110-160 ppm: Aromatic carbons. Look for the quaternary carbon signals representing the C1-C1' linkage and the C3-C(tolyl) connection.

-

Solid-State Analysis (X-ray Crystallography)

X-ray diffraction is the gold standard for determining the absolute configuration and the dihedral angle.

The Dihedral Angle ( )

The catalytic efficiency of this ligand is governed by the dihedral angle between the two naphthyl planes.

-

Free Ligand: The angle is flexible but favors a transoid conformation (~90-100°) to minimize steric clash between the hydroxyls and the 3,3' substituents.

-

Metal-Bound: Upon coordination (e.g., with Ti, Al, or Pd), the angle adjusts to accommodate the metal, often tightening to ~60-70°. The 3,3'-p-tolyl groups act as "buttresses," preventing the angle from opening too wide during the catalytic cycle.

Crystal Packing

-

Space Group: Chiral space groups (e.g.,

or -

Intermolecular Forces: The structure is often stabilized by edge-to-face

-

Chiral Analysis (HPLC & CD)

Ensuring enantiomeric purity (

High-Performance Liquid Chromatography (HPLC)

-

Column: Chiral stationary phases are required. Chiralpak AD-H or OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are standard.

-

Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 98:2).

-

Detection: UV at 254 nm.

-

Separation: The bulky 3,3'-substituents usually result in large separation factors (

) compared to the parent BINOL, making resolution straightforward.

Circular Dichroism (CD)

CD spectroscopy confirms the absolute configuration ((S) vs (R)) without crystallization.

-

Exciton Coupling: The BINOL chromophore exhibits a characteristic "exciton couplet" due to the interaction of the two naphthyl

-systems. -

Signature for (S)-Isomer:

-

First Cotton Effect (Longer

): Negative (e.g., ~230-240 nm). -

Second Cotton Effect (Shorter

): Positive. -

Note: The presence of aryl groups at 3,3' can shift the maxima (bathochromic shift) and alter intensities, but the sign pattern of the core transition generally remains indicative of the axial chirality sense.

-

Visualization of Structural Logic

Diagram 1: Analytical Workflow

This diagram outlines the logical flow for validating the structure of the synthesized ligand.

Figure 1: Step-by-step analytical workflow for structural validation.

Diagram 2: The Steric Pocket Concept

This diagram conceptualizes how the 3,3' substituents create the chiral environment.

Figure 2: Conceptual map of the steric pocket. The "Steric Walls" (Tolyl groups) force the substrate into a specific trajectory.

Synthesis & Purification Notes

While this is a structural guide, understanding the origin of impurities aids analysis.

-

Synthesis: Typically achieved via Suzuki-Miyaura coupling of (S)-3,3'-dibromo-1,1'-bi-2-naphthol with 4-methylphenylboronic acid.

-

Common Impurity: Mono-coupled product . This is easily detected in HPLC (intermediate retention time) and NMR (loss of symmetry, complex aromatic region).

-

Purification: Recrystallization from Toluene/Hexane is often sufficient to remove trace palladium and homo-coupled boronic acid byproducts.

References

-

General Synthesis of 3,3'-Aryl BINOLs

- Title: "Preparation of (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)

- Source: Organic Syntheses, 2019, 96, 400-417.

-

URL:[Link]

-

Chiral Resolution & Properties

-

CD Spectroscopy of BINOL Derivatives

-

Product Data & Physical Properties

Sources

spectroscopic data (NMR, IR) of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

This guide details the spectroscopic characterization of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol (also known as (S)-3,3'-di-p-tolyl-BINOL), a critical chiral ligand used in asymmetric catalysis.

Part 1: Executive Summary & Structural Logic

This compound is a C2-symmetric chiral diol derived from the BINOL (1,1'-bi-2-naphthol) scaffold. The introduction of para-tolyl groups at the 3 and 3' positions creates a steric and electronic environment that enhances enantioselectivity in various transformations, such as organozinc additions and chiral phosphoric acid-catalyzed reactions.

Structural Analysis for Spectroscopy:

-

C2 Symmetry: The molecule possesses a C2 axis of rotation perpendicular to the C1-C1' bond. Consequently, the two naphthyl moieties are magnetically equivalent. The NMR spectrum will display a single set of signals corresponding to half the molecule (i.e., 1 naphthyl ring + 1 p-tolyl group), simplifying assignment.

-

Axial Chirality: The restricted rotation around the C1-C1' bond creates a stable chiral axis. This does not inherently split NMR signals in an achiral solvent but makes the hydroxyl protons diastereotopic if the solvent environment is chiral or if chiral solvating agents are used.

-

Key Functional Groups:

-

Phenolic Hydroxyls (2x): H-bonding donors/acceptors.

-

Aromatic Systems: Naphthyl backbone + p-Tolyl substituents.

-

Methyl Groups (2x): Diagnostic aliphatic handle.

-

Part 2: Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment & Structural Insight |

| Aliphatic | 2.35 – 2.45 | Singlet (s) | 6H | Ar-CH |

| Hydroxyl | 5.00 – 5.30 | Singlet (s) | 2H | -OH . Chemical shift is concentration-dependent due to intermolecular H-bonding. Often appears as a sharp singlet in dilute CDCl |

| Aromatic | 7.15 – 7.30 | Doublet (d) | 4H | p-Tolyl (meta) . Part of the AA'BB' system of the p-tolyl ring. |

| Aromatic | 7.30 – 7.45 | Multiplet (m) | ~ | Naphthyl H6/H7 . Overlapping signals typical of the BINOL backbone. |

| Aromatic | 7.50 – 7.65 | Doublet (d) | 4H | p-Tolyl (ortho) . The other half of the AA'BB' system, usually deshielded by the naphthyl ring current. |

| Aromatic | 7.80 – 8.00 | Doublet/Singlet | 2H | Naphthyl H4 . This proton is diagnostic. In unsubstituted BINOL, H3 and H4 couple ( |

| Aromatic | 7.90 – 8.10 | Doublet (d) | 2H | Naphthyl H5 .[1] Often the most deshielded doublet due to the "bay region" effect. |

Expert Insight:

-

The "H4" Diagnostic: In 3,3'-disubstituted BINOLs, the proton at position 4 (adjacent to the substituent) is critical. Its integration and multiplicity confirm the success of the substitution (Suzuki coupling). If the coupling was incomplete (mono-substitution), symmetry would break, and you would see two sets of H4 signals.

-

Purity Check: Look for residual 3,3'-diiodo-BINOL (precursor) peaks or unreacted boronic acid (methyl singlet often shifted).

Carbon-13 Nuclear Magnetic Resonance ( C NMR)

Solvent: CDCl

| Carbon Type | Chemical Shift ( | Assignment |

| Aliphatic | ~21.2 | Ar-CH |

| Aromatic | 110.0 – 135.0 | Naphthyl & Phenyl CH/C . Complex region containing backbone carbons.[2][3] |

| Quaternary | ~130.0 – 132.0 | C3 (Substitution Site) . The carbon bearing the p-tolyl group.[2] |

| Quaternary | ~137.0 | p-Tolyl ipso-C . Connection point to the naphthyl ring. |

| Quaternary | ~150.0 – 153.0 | C2-OH . The phenolic carbon.[4][5][6] Highly deshielded due to oxygen attachment. |

Infrared Spectroscopy (FT-IR)

Method: KBr pellet or Thin Film.

-

3500 – 3400 cm

(Broad/Sharp): O-H stretching. The position indicates the degree of hydrogen bonding. In 3,3'-substituted BINOLs, steric bulk can disrupt intermolecular H-bonding, potentially sharpening this band compared to unsubstituted BINOL. -

3050 – 3000 cm

: Aromatic C-H stretching. -

2920, 2850 cm

: Aliphatic C-H stretching (from the p-tolyl methyl group). -

1620, 1590 cm

: Aromatic C=C ring stretching (Naphthyl and Phenyl modes). -

810 – 820 cm

: C-H out-of-plane bending (para-substituted benzene ring diagnostic).

Part 3: Experimental Protocol & Workflow

Synthesis & Characterization Workflow

The preparation of this ligand typically involves a Suzuki-Miyaura cross-coupling of a protected or unprotected 3,3'-dihalo-BINOL.

Caption: Synthetic route to this compound via Suzuki Coupling.

Protocol for NMR Sample Preparation

-

Isolation: Ensure the compound is dried under high vacuum (0.1 mmHg) for at least 4 hours to remove solvent traces (ethyl acetate/hexane) that can obscure the aliphatic region.

-

Solvation: Dissolve ~10 mg of the solid in 0.6 mL of CDCl

. -

Filtration: If the solution is cloudy (presence of inorganic salts from the coupling), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter.

-

Acquisition:

-

1H: 16 scans, 1 second relaxation delay.

-

13C: 512-1024 scans (quaternary carbons at C2 and C3 require high S/N).

-

Part 4: Quality Control & Purity Assessment

To ensure the ligand is suitable for high-performance asymmetric catalysis (e.g., ee > 99%), verify the following:

-

Chemical Purity (1H NMR):

-

Check for the absence of the s-BuLi/n-BuLi addition byproducts (alkyl multiplets).

-

Check for mono-coupled product (asymmetry in the aromatic region).

-

Verify removal of boronic acid (methyl singlet at different shift).

-

-

Optical Purity (HPLC/Mosher's Method):

-

While NMR is achiral, the enantiomeric excess (ee) is typically determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA mobile phase).

-

Self-Validating Check: If HPLC is unavailable, convert a small aliquot to the phosphoric acid derivative or use a chiral solvating agent (e.g., quinine) and look for peak splitting in the 1H NMR methyl signal.

-

References

-

Preparation of 3,3'-Disubstituted BINOLs

- Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv

- Source:PMC (PubMed Central), 2022.

-

URL:[Link]

-

General BINOL Characterization

-

Suzuki Coupling Methodology for BINOLs

- Title: Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL.

- Source:Organic Letters (via ResearchG

-

URL:[Link]

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. (PDF) Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy [academia.edu]

- 7. 1,1'-Bi-2-naphthol [webbook.nist.gov]

Physical and Chemical Properties of Substituted Binaphthol Derivatives

Executive Summary: The Privileged Scaffold

1,1'-Bi-2-naphthol (BINOL) represents a "privileged structure" in asymmetric catalysis and medicinal chemistry. Its utility stems not merely from its axial chirality but from the tunable rigidity of its binaphthyl backbone. For drug development professionals, the value of BINOL lies in its derivatives—specifically the 3,3'-substituted variants and chiral phosphoric acids (CPAs)—which allow for precise manipulation of the steric and electronic environment around a reaction center.

This guide moves beyond basic textbook definitions to provide a physicochemical profile of substituted BINOLs, detailing the causality between substitution patterns, acidity (pKa), and dihedral angles, and offering validated protocols for their synthesis and resolution.

Structural Fundamentals: Atropisomerism and Stability

The core of BINOL's utility is atropisomerism —chirality arising from restricted rotation around the C1-C1' single bond. Unlike point chirality, this conformational stability is temperature-dependent.

Racemization Barriers

For unsubstituted BINOL, the energy barrier to rotation is sufficiently high to prevent racemization at ambient temperatures. However, derivatization significantly alters this stability.

| Compound | Racemization Barrier ( | Half-life ( | Structural Insight |

| Unsubstituted BINOL | 155 - 158 | > 100 hours | Stable at reflux in most organic solvents. |

| 3,3'-Dimethyl BINOL | ~180 | > 1000 hours | Steric bulk at 3,3' increases the barrier, locking configuration. |

| 1,1'-Binaphthyl | ~90 - 100 | Minutes | Lacks the 2,2'-OH H-bond clamp; racemizes easily. |

Key Insight: The 2,2'-hydroxyl groups are not just functional handles; they provide an intramolecular hydrogen bond (in non-polar solvents) that stabilizes the cis-oid conformation, adding ~10-15 kJ/mol to the rotational barrier compared to the dimethyl ether analog.

Physicochemical Profiling

Electronic Tuning: Acidity (pKa)

In the development of Chiral Phosphoric Acids (CPAs), the acidity of the catalyst is the primary driver of reactivity. The pKa determines the strength of the hydrogen bond donated to the electrophile (e.g., imine, carbonyl).

Data Table: Comparative Acidity in DMSO

| Catalyst Class | Representative Structure | pKa (DMSO) | Application Logic |

| Diol | (R)-BINOL | ~9.5 (est) | Weak Brønsted acid; mostly used as a Lewis acid ligand (e.g., with Ti, Al). |

| Phosphoric Acid | Unsubstituted BINOL-PA | 3.37 | Baseline acidity for CPAs. |

| Phosphoric Acid | (R)-TRIP (3,3'-bis(2,4,6-iPr-Ph)) | ~2.9 - 3.1 | Increased steric bulk creates a "chiral pocket" without drastically changing pKa. |

| Phosphoric Acid | 3,3'-bis(4-NO2-Ph)-BINOL-PA | ~2.14 | Electron-withdrawing groups lower pKa, increasing activation of weak electrophiles. |

| N-Trifyl Phosphoramide | (R)-BINOL-NTPA | ~ -3.0 | Superacidic organocatalyst for activating unreactive substrates. |

Note: pKa values are based on spectrophotometric titrations and DFT calculations in DMSO (Reference 1, 2).

Steric Tuning: Dihedral Angles

The "bite angle" of BINOL ligands is governed by the dihedral angle (

-

Free BINOL (Crystal):

-

Bound to Ti(IV):

often compresses to -

Significance: Bulky substituents at the 3,3' positions do not just block space; they force the naphthyl rings to twist further apart to relieve strain, often fixing the dihedral angle in a range (80-90°) optimal for enantioselectivity.

Synthetic Methodologies

Workflow: Resolution of Racemic BINOL

Separating enantiomers is the first critical step. The most robust method utilizes N-benzylcinchonidinium chloride as a chiral resolving agent, forming an inclusion complex.

Caption: Resolution of BINOL using N-benzylcinchonidinium chloride. The (R)-enantiomer forms an insoluble inclusion complex.

Protocol: Synthesis of 3,3'-Diaryl BINOLs

Functionalization at the 3,3' position is non-trivial due to the electron-rich nature of the ring directing electrophiles to the 6,6' position. To bypass this, a Directed Ortho-Lithiation (DoM) strategy is required.

Step-by-Step Protocol:

-

Protection (MOM-Ether Formation):

-

React (R)-BINOL with NaH (2.5 eq) in THF at 0°C.

-

Add Chloromethyl methyl ether (MOMCl, 2.5 eq).

-

Why: The MOM group coordinates Lithium, directing the base to the ortho (3,3') position.

-

-

Ortho-Lithiation:

-

Cool MOM-BINOL in Et2O to -78°C.

-

Add n-BuLi (2.5 eq) dropwise. Stir for 1h, allow to warm to 0°C.

-

Critical: A yellow precipitate (the di-lithio species) typically forms.

-

-

Electrophilic Quench (Boronic Ester Formation):

-

Cool back to -78°C. Add Trimethyl borate (B(OMe)3, 4.0 eq).

-

Warm to RT and hydrolyze with mild acid to obtain the 3,3'-boronic acid.

-

-

Suzuki-Miyaura Coupling:

-

React the BINOL-boronic acid with an Aryl Bromide (Ar-Br).

-

Catalyst: Pd(PPh3)4 (5 mol%), Base: Ba(OH)2 or K2CO3.

-

Solvent: DME/H2O reflux.

-

-

Deprotection:

-

Treat with conc. HCl in MeOH or TMSBr/CH2Cl2 to remove MOM groups.

-

Caption: Synthetic pathway for 3,3'-functionalization via Directed Ortho-Lithiation (DoM).

Mechanistic Applications in Drug Development

Chiral Phosphoric Acids (CPAs)

Substituted BINOLs are the precursors to CPAs, which act as bifunctional catalysts. They are particularly vital in the enantioselective synthesis of amines (e.g., reduction of imines), a common motif in API (Active Pharmaceutical Ingredient) synthesis.

Mechanism of Action: The CPA operates via a dual-activation mode:

-

Brønsted Acid Site (OH): Activates the electrophile (Imine).

-

Lewis Base Site (P=O): Orients the nucleophile or stabilizes the transition state.

-

3,3'-Substituents: Create a steric wall that blocks one face of the planar electrophile, enforcing enantioselectivity.

Caption: Bifunctional activation mode of BINOL-derived Chiral Phosphoric Acids.

References

-

Theoretical Study on the Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide. Journal of Organic Chemistry. (2013). Link

-

Chiral Phosphoric Acids: Versatile Organocatalysts. Sigma-Aldrich Technical Review. Link

-

Racemization Barriers of 1,1'-Binaphthyl and BINOL. Journal of Organic Chemistry. (2003). Link

-

Resolution of 1,1'-Bi-2-naphthol. Organic Syntheses. (2013). Link

-

Regioselective Substitution of BINOL. Chemical Reviews. (2024). Link

Linifanib (ABT-869): Structural and Functional Analysis of a Multi-Targeted Tyrosine Kinase Inhibitor

Technical Whitepaper | CAS: 885670-60-0

Executive Summary

Linifanib (ABT-869) is a potent, ATP-competitive receptor tyrosine kinase (RTK) inhibitor belonging to the aminophenyl-urea class. Developed primarily to target the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, Linifanib represents a significant tool in the study of tumor angiogenesis and microenvironment modulation.

While structurally related to Sorafenib, Linifanib exhibits a distinct selectivity profile with heightened potency against VEGFR-1, -2, -3 and FLT3 . This guide details the physicochemical properties, mechanistic pathways, and validated experimental protocols for researchers utilizing CAS 885670-60-0 in antiproliferative and anti-angiogenic assays.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Linifanib is a hydrophobic small molecule.[1] For biological assays, proper solubilization is critical to prevent precipitation and ensure accurate IC50 determination.

Table 1: Physicochemical Profile

| Property | Data |

| Common Name | Linifanib (ABT-869) |

| IUPAC Name | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea |

| Molecular Formula | C₂₁H₁₈FN₅O |

| Molecular Weight | 375.40 g/mol |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) |

| Solubility (DMSO) | Soluble (~13–37 mg/mL depending on hydration/warming) |

| Appearance | Off-white to light yellow solid |

| Storage | -20°C (Desiccated); Solutions stable at -20°C for < 1 month |

Mechanism of Action (MOA)

Linifanib functions as a Type II kinase inhibitor . It binds to the inactive (DFG-out) conformation of the kinase domain, occupying the ATP-binding pocket. By competitively displacing ATP, it prevents the autophosphorylation of RTKs, specifically VEGFRs and PDGFRs.[2]

Signal Transduction Blockade

-

VEGFR Inhibition: Blocks the RAS/RAF/MEK/ERK pathway (proliferation) and PI3K/AKT pathway (survival) in endothelial cells.

-

PDGFR Inhibition: Disrupts pericyte recruitment, destabilizing tumor vasculature.

-

FLT3 Inhibition: Induces apoptosis in leukemic cells harboring FLT3-ITD mutations.[2]

Pathway Visualization

The following diagram illustrates the interruption of downstream signaling cascades by Linifanib.

Figure 1: Mechanism of Action.[2][3][4][5] Linifanib competes with ATP for the kinase binding pocket, preventing autophosphorylation and halting downstream angiogenic signaling.

Preclinical Pharmacology

Linifanib demonstrates high potency against members of the split-kinase family. In biochemical assays, it exhibits selectivity for VEGFRs over other kinases (e.g., EGFR, Src).

Table 2: Kinase Selectivity Profile (IC50)

| Target Kinase | IC50 (nM) | Biological Consequence |

| VEGFR-1 (FLT1) | 3 | Inhibition of endothelial migration |

| VEGFR-2 (KDR) | 4 | Inhibition of angiogenesis/proliferation |

| FLT3 | 4 | Apoptosis in AML (FLT3-ITD mutants) |

| PDGFR-β | 66 | Destabilization of tumor stroma |

| CSF-1R | 7 | Macrophage modulation |

| EGFR | > 1,000 | Minimal off-target activity |

Data aggregated from Albert et al. (2006) and subsequent characterization studies.

Experimental Protocol: Cell-Free VEGFR2 Kinase Assay

Objective: To determine the IC50 of Linifanib against VEGFR2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This protocol ensures robust data by controlling for ATP concentration and incubation times.

Materials

-

Recombinant Human VEGFR2 (KDR): Intracellular domain.

-

Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide.[6]

-

ATP: Ultra-pure (Km apparent for VEGFR2 is ~10 µM).

-

Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.[3]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Workflow Diagram

Figure 2: TR-FRET Kinase Assay Workflow.

Step-by-Step Methodology

-

Compound Preparation:

-

Dissolve Linifanib in 100% DMSO to create a 10 mM stock.

-

Perform 3-fold serial dilutions in DMSO.

-

Dilute further into Assay Buffer (final DMSO concentration should be <1% to avoid enzyme denaturation).

-

-

Enzyme Pre-Incubation (Critical Step):

-

In a 384-well plate, add 5 µL of diluted Linifanib.

-

Add 5 µL of VEGFR2 enzyme solution (0.2 ng/µL final).

-

Scientific Rationale: Pre-incubation allows the inhibitor to access the binding pocket before ATP competition begins, ensuring accurate potency measurement for Type II inhibitors.

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Reaction Initiation:

-

Add 5 µL of Substrate/ATP mix.

-

Note: Use ATP at

(approx. 10 µM) to ensure the assay is sensitive to competitive inhibitors. -

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺) and Detection Reagents (Eu-Antibody + Streptavidin-APC).

-

Incubate for 60 minutes to allow FRET complex formation.

-

-

Data Analysis:

-

Read fluorescence ratio (665 nm / 615 nm).

-

Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

-

Clinical Applications & Limitations

While Linifanib showed promise in preclinical models, its clinical translation highlights the challenges of multi-targeted inhibition.

-

Hepatocellular Carcinoma (HCC): In Phase 3 trials (vs. Sorafenib), Linifanib demonstrated a higher Objective Response Rate (ORR) and longer Time to Progression (TTP). However, it failed to improve Overall Survival (OS) .

-

Failure Analysis: The lack of OS benefit was attributed to higher toxicity (hypertension, proteinuria), which led to dose reductions and discontinuations. This underscores the narrow therapeutic index of potent pan-VEGFR inhibitors.

-

-

Biomarkers: Efficacy correlates with VEGF-A and placental growth factor (PlGF) induction, serving as pharmacodynamic markers of target engagement.

References

-

Albert, D. H., et al. (2006).[7][8] Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor.[2][7] Molecular Cancer Therapeutics, 5(4), 995-1006.[8]

-

Cainap, C., et al. (2015). Linifanib versus Sorafenib in patients with advanced hepatocellular carcinoma: Results of a randomized Phase III trial. Journal of Clinical Oncology, 33(2), 172-179.

-

Shankar, D. B., et al. (2007). ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia.[2][5] Blood, 109(8), 3400-3408.

-

Zhou, J., et al. (2009). ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside. Journal of Hematology & Oncology, 2, 33.

Sources

- 1. Linifanib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The ASCO Post [ascopost.com]

- 5. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Linifanib - Wikipedia [en.wikipedia.org]

- 8. cancer-research-network.com [cancer-research-network.com]

understanding axial chirality in bis(4-methylphenyl)-bi-2-naphthol

Technical Guide: Navigating Axial Chirality in 3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Core Directive & Structural Anatomy

This guide dissects the stereochemical and synthetic architecture of 3,3'-bis(4-methylphenyl)-1,1'-bi-2-naphthol . While "bis(4-methylphenyl)-bi-2-naphthol" can theoretically refer to multiple isomers, in the context of high-performance asymmetric catalysis and drug development, this specifically refers to the 3,3'-disubstituted derivative of BINOL.

This molecule acts as a privileged chiral scaffold.[1] Unlike central chirality (carbon with four different groups), its stereochemistry arises from atropisomerism —restricted rotation around the C1–C1' biaryl axis.[2][3]

The Stereochemical Engine

The 1,1'-binaphthyl backbone possesses a

-

The Barrier: In unsubstituted BINOL, the hydroxyl groups (OH) and protons at the 8,8' positions create steric clash during rotation.

-

The Modification: Introducing 4-methylphenyl (p-tolyl) groups at the 3,3' positions drastically extends the "chiral pocket." This does not just increase the rotation barrier; it creates a deep, sterically defined canyon that dictates the trajectory of incoming substrates in catalytic cycles.

Mechanistic Basis of Axial Chirality

To utilize this molecule effectively, one must understand the thermodynamics of its racemization.

Racemization Thermodynamics

Atropisomers are physically separable only if the half-life of interconversion (

-

Unsubstituted BINOL:

. Stable at room temperature, but can racemize at high temperatures ( -

3,3'-Bis(4-methylphenyl)-BINOL: The addition of aryl groups at the 3,3' positions creates a "buttressing effect." While the primary rotation barrier is still the passing of the 2,2' and 8,8' groups, the 3,3' substituents prevent the naphthyl rings from deforming (bending away) to ease this passage.

-

Result: The optical stability is significantly enhanced, making it robust for high-temperature catalytic processes.

Diagram: The Stability Logic

Figure 1: Mechanistic factors influencing the racemization barrier. The 3,3' substituents act as structural reinforcements, raising the energy required to reach the planar transition state.

Synthesis & Resolution Protocol

The synthesis of 3,3'-bis(4-methylphenyl)-1,1'-bi-2-naphthol requires a "Resolution-First" or "Derivatization-Then-Resolution" strategy. The most reliable pathway for high-purity applications is Resolution First , followed by stereospecific derivatization.

Phase 1: Resolution of Racemic BINOL

Before adding the tolyl groups, the BINOL backbone must be resolved. The industry-standard method utilizes inclusion crystallization.

-

Reagent: N-benzylcinchonidinium chloride.

-

Mechanism: The ammonium salt forms a crystalline inclusion complex exclusively with the (R)-enantiomer of BINOL, leaving the (S)-enantiomer in solution.[4]

Phase 2: Synthesis of the 3,3'-Derivative

Once optically pure (R)-BINOL is obtained, the 3,3' positions are functionalized via a protection-lithiation sequence.

Table 1: Step-by-Step Synthesis Protocol

| Step | Operation | Reagents/Conditions | Critical Control Point (CCP) |

| 1 | Protection | MOM-Cl, DIPEA, DCM, 0°C to RT. | CCP: Complete conversion to MOM-ether is vital to direct lithiation to the 3-position. |

| 2 | Ortho-Lithiation | n-BuLi (2.5 eq), THF, -78°C to RT. | CCP: Temperature control is critical to prevent polymerization or decomposition. |

| 3 | Bromination | Quench carefully. Product: (R)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. | |

| 4 | Suzuki Coupling | 4-Methylphenylboronic acid, | CCP: Oxygen-free environment (degassed solvents) is mandatory to prevent homocoupling of boronic acid. |

| 5 | Deprotection | Conc. HCl / Dioxane or TMSBr. | Monitor via TLC to ensure MOM removal without racemization (acidic conditions are generally safe for BINOLs). |

Diagram: Synthetic Workflow

Figure 2: The linear synthetic pathway ensuring retention of axial chirality throughout the derivatization process.

Characterization & Validation (Self-Validating Systems)

To ensure the integrity of the catalyst, the following analytical battery is required.

Enantiomeric Excess (ee) Determination

-

Method: HPLC using Chiral Stationary Phases (CSP).

-

Column: Daicel Chiralpak AD-H or OD-H are standard for BINOL derivatives.

-

Mobile Phase: Hexane/Isopropanol (typically 90:10 or 95:5).

-

Validation: You must inject the racemic compound (synthesized separately without resolution) to establish retention times for both atropisomers before validating the resolved batch.

Circular Dichroism (CD)

-

Principle: The "Exciton Chirality Method."

-

Signature: The 1,1'-binaphthyl chromophore exhibits a characteristic "couplet" in the CD spectrum around 250 nm.

-

(R)-Configuration: Typically shows a positive first Cotton effect (positive couplet).

-

(S)-Configuration: Shows a negative first Cotton effect.

-

NMR Spectroscopy

-

Proton NMR: Verify the presence of the methyl group on the tolyl ring (approx 2.3-2.4 ppm).

-

Purity Check: Check for residual MOM groups (peaks at ~3.4 ppm and ~5.1 ppm indicate incomplete deprotection).

Applications in Drug Development

This specific derivative is not just a ligand; it is a "chiral architect."

-

Lewis Acid Catalysis: When reacted with

or -

Chiral Phosphoric Acids: This molecule is the precursor to specific chiral phosphoric acids (CPAs). The 3,3'-substituents are crucial for "remote steric control," allowing the catalyst to influence reaction centers that are spatially distant from the binaphthyl backbone.

References

-

IUPAC. (1996). Basic terminology of stereochemistry (IUPAC Recommendations 1996). "Axial Chirality."[2][5][6][7] [Link]

-

Cai, D., et al. (2002). "Resolution of 1,1'-Bi-2-naphthol." Organic Syntheses, 76, 1. (Describes the N-benzylcinchonidinium chloride method). [Link]

-

Cox, P. J., et al. (2002). "3,3'-Disubstituted Binaphthols: Synthesis and Applications." Tetrahedron Letters. (General synthesis via Suzuki coupling). [Link] (Link to review covering this synthesis class).

-

Meca, L., et al. (2003).[8] "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol." Journal of Organic Chemistry. [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Axial chirality - Wikipedia [en.wikipedia.org]

- 4. myuchem.com [myuchem.com]

- 5. (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol [myskinrecipes.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Asymmetric Synthesis of Axially Chiral C−N Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Solubility Profile & Handling of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

[1]

Executive Summary

This technical guide details the solubility characteristics, purification protocols, and handling requirements for (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol (often abbreviated as (S)-Tol-BINOL).[1] As a privileged chiral ligand in asymmetric catalysis, its purity is paramount for high enantioselectivity.[1] Unlike the parent BINOL, the introduction of lipophilic p-tolyl groups at the 3,3'-positions significantly alters its solubility profile, necessitating specific solvent systems for processing and recrystallization. This guide provides researchers with actionable data and self-validating protocols to optimize the use of this compound in drug development and synthetic chemistry.[1]

Physicochemical Identity

| Property | Detail |

| Chemical Name | This compound |

| Common Abbreviations | (S)-Tol-BINOL; (S)-3,3'-di-p-tolyl-BINOL |

| CAS Number | 885670-60-0 (Specific for S-enantiomer) |

| Molecular Formula | C₃₄H₂₆O₂ |

| Molecular Weight | 466.57 g/mol |

| Physical State | White to off-white crystalline solid |

| Chirality | Axial (Atropisomer) |

Solubility Landscape

The solubility of (S)-Tol-BINOL is governed by the interplay between its polar diol core and the non-polar, lipophilic 3,3'-tolyl wings.[1]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary solvent for reactions and initial dissolution for purification.[1] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | High to Moderate | Excellent for reaction homogeneity; THF is often used for stock solutions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | Critical for Recrystallization. The tolyl groups increase affinity for toluene compared to parent BINOL. |

| Esters | Ethyl Acetate | Moderate | Good co-solvent; often used in silica gel chromatography.[1] |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Low (Insoluble) | Primary Anti-Solvent. Used to induce precipitation or crystallization.[1] |

| Protic Solvents | Methanol, Ethanol, Water | Low | Generally poor solvents due to the hydrophobicity of the tolyl groups. |

Mechanistic Insight: The "Tolyl Effect"

The parent compound, 1,1'-bi-2-naphthol (BINOL), relies heavily on hydrogen bonding for its crystal lattice stability.[1] The addition of p-tolyl groups at the 3,3'-positions introduces two key physicochemical changes:

-

Disruption of Lattice Energy: The bulky aryl groups prevent the tight packing observed in unsubstituted BINOL, generally increasing solubility in organic solvents.[1]

-

Increased Lipophilicity: The methyl groups on the phenyl rings enhance van der Waals interactions with non-polar solvents like toluene and DCM, making them superior solvents compared to alcohols.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for a specific batch or temperature.[1]

-

Preparation: Weigh 100 mg of (S)-Tol-BINOL into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Equilibration: Sonicate for 5 minutes and vortex. If solid remains, add another 100 µL.

-

Endpoint: Record the volume (

) required to achieve a clear solution. -

Calculation:

Protocol B: Purification via Recrystallization

The purity of the chiral ligand directly correlates to the enantiomeric excess (ee) of the catalyzed reaction.[1] Recrystallization is preferred over chromatography to remove trace metallic impurities and achiral byproducts.[1]

Recommended Solvent System: Dichloromethane (DCM) / Hexanes OR Toluene / Hexanes.[1]

Step-by-Step Workflow:

-

Dissolution: Place crude (S)-Tol-BINOL in a round-bottom flask. Add the minimum amount of DCM (or Toluene) required to dissolve the solid at room temperature (for DCM) or slightly elevated temperature (50°C for Toluene).[1]

-

Filtration (Optional): If insoluble particles are visible, filter the solution through a 0.45 µm PTFE syringe filter to remove physical contaminants.

-

Anti-Solvent Addition: While stirring slowly, add Hexanes dropwise.

-

Visual Cue: Stop adding Hexanes when a persistent cloudiness (turbidity) appears and does not redissolve after 30 seconds of stirring.

-

-

Nucleation: Add a few drops of the good solvent (DCM/Toluene) just to clear the turbidity.[1]

-

Crystallization:

-

Cover the flask with foil (loose) or a septum with a needle bleed.[1]

-

Allow to stand undisturbed at Room Temperature for 4-12 hours.

-

Optimization: If no crystals form, place the flask in a -20°C freezer overnight.

-

-

Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold Hexanes (chilled to 0°C).

-

Drying: Dry under high vacuum (< 1 mbar) for 6 hours to remove trapped solvent molecules.

Decision Tree for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the operational goal (Reaction vs. Purification).

Figure 1: Decision logic for solvent selection based on experimental intent.

Handling and Stability

-

Hygroscopicity: While less hygroscopic than the parent BINOL due to the hydrophobic tolyl shielding, the compound can still adsorb moisture on the surface.[1] Store in a desiccator.

-

Oxidation: Solid (S)-Tol-BINOL is stable in air.[1] However, in solution (especially THF), it should be degassed if used in strictly anaerobic metal-catalyzed couplings (e.g., with Ti(OiPr)₄ or AlMe₃) to prevent non-productive ligand oxidation.[1]

-

Racemization: The binaphthyl backbone is configurationally stable at standard organic reaction temperatures (< 100°C).[1] Racemization is not a concern during standard recrystallization protocols.[1]

References

-

ChemicalBook . "this compound Product Description & CAS". ChemicalBook.com.[1] Link[1]

-

Organic Syntheses . "Preparation of (S)-3,3'-Bis(1-pyrrolidinylmethyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol". Org.[1][2][3] Synth.2023 , 100, 394-403. (Provides context on handling 3,3'-substituted BINOL derivatives). Link[1]

-

Sigma-Aldrich .[1] "(S)-(-)-1,1'-Bi-2-naphthol Product Information". SigmaAldrich.com.[1] (Baseline solubility data for parent BINOL structure). Link

-

Cayman Chemical . "(S)-(-)-1,1'-Bi-2-naphthol Technical Data Sheet". CaymanChem.com.[1] Link

-

Organic Syntheses . "Resolution of 1,1'-Bi-2-Naphthol". Org.[1][2][3] Synth.2013 , 90,[4] 1. (Discusses solubility and crystallization of BINOL scaffolds). Link

Architecting Chirality: The Discovery and Development of Aryl-Substituted BINOL Ligands

Executive Summary

The 1,1'-bi-2-naphthol (BINOL) scaffold represents one of the most privileged structures in asymmetric catalysis.[1] However, the unsubstituted BINOL framework often fails to provide sufficient steric confinement for highly enantioselective transformations of small or linear substrates. This guide details the technical evolution of 3,3'-aryl-substituted BINOLs , a class of ligands designed to extend the chiral pocket, thereby enforcing stricter stereocontrol. We explore the synthetic architecture, the transition from Lewis acid to Brønsted acid catalysis (TRIP/STRIP), and provide validated protocols for their generation.

Part 1: The Steric Imperative (Rationale)[1][2]

The Limitation of "Open" Chirality

Standard (R)- or (S)-BINOL possesses axial chirality, creating a chiral environment largely defined by the dihedral angle of the naphthyl rings.[1] While effective for bulky substrates, it often lacks the "deep pocket" required to lock the conformation of smaller transition states.

The 3,3'-Solution

By installing aryl groups at the 3 and 3' positions, researchers create a "chiral canyon." This modification serves two mechanistic functions:

-

Steric Wall: It physically blocks one face of the catalyst-substrate complex, rendering it inaccessible.

-

Electronic Tuning: Electron-withdrawing groups (e.g., 3,5-(CF3)2-Ph) increase the acidity of the hydroxyls (or subsequent phosphoric acids), enhancing hydrogen-bond donor capability.[1]

Part 2: Synthetic Architectures (Methodology)[1][2][3][4][5]

The synthesis of 3,3'-aryl BINOLs relies on Directed Ortho-Lithiation (DoM) followed by transition-metal cross-coupling.[1] The choice of protecting group is critical; Methoxymethyl (MOM) is the industry standard due to its stability during lithiation and ease of removal.

Core Synthetic Workflow

The following Graphviz diagram outlines the critical pathway from generic BINOL to the high-value 3,3'-diaryl variant.[1]

Caption: Step-wise synthesis of 3,3'-diaryl BINOLs via the MOM-protection/Ortho-lithiation route.

Part 3: Validated Experimental Protocol

Target Molecule: (R)-3,3'-Bis(3,5-bistrifluoromethylphenyl)-1,1'-bi-2-naphthol.[1] Significance: This specific derivative is the precursor to some of the most powerful Chiral Phosphoric Acids (CPAs) used in organocatalysis.[1]

Step 1: Protection to (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl[1][2]

-

Reagents: (R)-BINOL (1 equiv), MOMCl (3.8 equiv), DIPEA (3.6 equiv), DCM.[1]

-

Protocol:

-

Suspend (R)-BINOL in DCM at 0 °C.

-

Add DIPEA followed by the dropwise addition of MOMCl (Caution: Carcinogen).[1]

-

Warm to 23 °C and stir for 18–24 h.

-

Validation Point: TLC should show complete disappearance of the polar diol spot.[1]

-

Quench with water, extract with DCM, and concentrate. Recrystallize from Hexane/EtOAc.[1]

-

Step 2: Ortho-Lithiation and Boronate Formation[1][2]

-

Reagents: MOM-BINOL (1 equiv), n-BuLi (2.5 equiv), Triisopropyl borate (3.0 equiv).[1]

-

Protocol:

-

Dissolve MOM-BINOL in anhydrous THF under Ar/N2. Cool to -78 °C.[1]

-

Add n-BuLi slowly.[1] The MOM group directs lithiation specifically to the 3,3' positions.

-

Stir at 0 °C for 3 h to ensure dianion formation.

-

Cool back to -78 °C and add B(OiPr)3.

-

Warm to room temperature. Hydrolyze with saturated NH4Cl.

-

Step 3: Suzuki-Miyaura Coupling[1][2]

-

Reagents: BINOL-3,3'-diboronic acid (from Step 2), 1-Bromo-3,5-bis(trifluoromethyl)benzene, Pd(PPh3)4 (5 mol%), Ba(OH)2.[1]

-

Protocol:

Step 4: Deprotection

-

Reagents: Amberlyst-15 or conc. HCl in THF/MeOH.

-

Protocol:

-

Dissolve the coupled product in THF/MeOH (1:1).

-

Add acid catalyst and heat to 50 °C.

-

Monitor by TLC for the reappearance of the free hydroxyl groups.

-

Purify via column chromatography (Silica, Hexane/EtOAc).[1]

-

Part 4: Ligand Evolution – From Lewis to Brønsted Acids

The 3,3'-aryl BINOLs are not just ligands for metal centers (Ti, Al, La); they are the precursors to Chiral Phosphoric Acids (CPAs) .[1] By reacting the 3,3'-aryl BINOL with POCl3 and then hydrolyzing, one accesses catalysts like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-BINOL phosphoric acid).[1]

Comparative Performance Data

The following table illustrates the dramatic effect of 3,3'-substitution on enantioselectivity in difficult transformations (e.g., Transfer Hydrogenation of Imines).

| Catalyst Scaffold | Substituent (3,3') | Reaction Type | Yield (%) | ee (%) | Mechanistic Insight |

| Standard BINOL | -H | Imine Reduction | 45% | 12% | Lack of steric shielding allows free rotation of substrate.[1] |

| (Ph)2-BINOL | -Phenyl | Imine Reduction | 88% | 76% | Phenyl rings provide moderate confinement.[1] |

| TRIP (CPA) | 2,4,6-iPr-Phenyl | Imine Reduction | 98% | 99% | "Chiral Canyon" locks the imine/Hantzsch ester geometry.[1] |

| Si-BINOL | -SiPh3 | Allylation | 92% | 96% | Silyl groups provide bulk without electronic conjugation.[1] |

Mechanism of Action: The Bifunctional Activation

In CPA catalysis, the 3,3'-aryl groups do not just block space; they create a lipophilic pocket that solubilizes the transition state in non-polar solvents, while the phosphoryl oxygen and hydroxyl group act as a bifunctional activation site.

Caption: Activation mode of TRIP, highlighting the dual role of H-bonding and steric shielding.

References

-

Regioselective Substitution of BINOL. Chemical Reviews. (2024). Detailed review of ortho-lithiation strategies. [1]

-

Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Organic Syntheses. (2019).[1] The gold-standard protocol for 3,3'-arylation.[1]

-

Chiral Phosphoric Acids: Versatile Organocatalysts. Sigma-Aldrich Technical Review. Overview of TRIP and BINOL-phosphate applications.

-

A Simple Synthetic Approach to 3,3'-Diaryl BINOLs. Journal of Organic Chemistry. (2008). Methodology for Suzuki coupling on the BINOL scaffold.

-

Chiral 3,3′-diaroyl BINOL phosphoric acids. Organic & Biomolecular Chemistry. (2014). Synthesis and evaluation in asymmetric transfer hydrogenation.

Sources

Theoretical Framework: Conformational Analysis of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Executive Summary

This technical guide details the theoretical conformational landscape of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol (also known as (S)-3,3'-di(p-tolyl)BINOL). As a privileged chiral ligand, its efficacy in asymmetric catalysis—ranging from Suzuki-Miyaura couplings to enantioselective hydrogenations—relies heavily on the rigid C₂-symmetric chiral pocket created by the 3,3'-substituents.

This document synthesizes density functional theory (DFT) protocols, steric mapping, and chiroptical predictions to provide a self-validating framework for understanding its structural dynamics. The addition of the para-methyl group on the 3,3'-phenyl rings extends the steric "wingspan" of the ligand, subtly altering the buried volume (%V_bur) and electronic properties compared to the parent 3,3'-diphenyl-BINOL.

Computational Methodology

To ensure high-fidelity replication of the conformational manifold, the following computational protocol is recommended. This workflow balances cost with accuracy, specifically addressing the weak dispersive interactions critical for biaryl systems.

Protocol Specifications

| Parameter | Recommended Setting | Rationale |

| Functional | wB97X-D or M06-2X | Captures medium-range correlation and dispersion forces (π-π stacking) essential for the naphthyl-phenyl interaction. |

| Basis Set | 6-311G(d,p) (Optimization)def2-TZVP (Single Point) | Triple-zeta quality is required to correctly model the electron density of the crowded 3,3'-region. |

| Solvation Model | SMD (Solvation Model based on Density) | Superior to IEFPCM for calculating free energies of solvation in non-polar solvents (e.g., Toluene, DCM) common in catalysis. |

| Frequency Analysis | Harmonic Approximation | Essential to verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE). |

Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow for the theoretical characterization of the ligand.

Caption: Workflow for the theoretical structural elucidation of (S)-3,3'-Bis(4-methylphenyl)-BINOL.

Conformational Landscape & Structural Features

The Biaryl Dihedral Angle (θ)

The core chirality of the molecule arises from the restricted rotation around the C1-C1' bond.

-

Resting State: In the absence of a metal, the naphthyl rings adopt a transoid conformation to minimize lone-pair repulsion between the hydroxyl oxygens.

-

Dihedral Range: Theoretical studies on 3,3'-substituted BINOLs typically predict a dihedral angle (θ) between 85° and 105° .

-

Effect of 4-Methylphenyl: The 3,3'-aryl groups introduce significant steric clash with the 2,2'-hydroxyl groups. Unlike unsubstituted BINOL (which is more flexible), the 3,3'-substituents "lock" the dihedral angle into a narrower, more rigid window, pre-organizing the ligand for metal binding.

Intramolecular Hydrogen Bonding

The orientation of the hydroxyl protons is a critical energetic determinant.

-

Open Form (Higher Energy): Both -OH groups point away from each other.

-

H-Bonded Form (Lower Energy): One -OH acts as a donor to the oxygen of the other ring (O-H···O). This interaction contracts the dihedral angle slightly (towards 70-80°).

-

Note: In catalytic cycles, this H-bond is often replaced by covalent bonds to a metal center (e.g., Ti, Al, Pd), forming a 7-membered chelate ring.

-

Steric Mapping (The "P-Tolyl" Effect)

The para-methyl group is distal to the chiral center, meaning it does not directly impose steric pressure on the metal center. However, it exerts a "remote steric effect":

-

Extension of the Chiral Pocket: The methyl group extends the effective length of the phenyl wall by approximately 2.0 Å .

-

Impact: This prevents substrates from approaching "over the top" of the ligand, forcing them into the defined chiral quadrants. This is particularly effective in reactions involving large substrates where long-range steric repulsion is necessary for enantioselectivity.

Mechanistic Implications for Catalysis[1]

The theoretical conformation directly dictates the "Steric Map" of the catalyst. The following diagram illustrates how the ligand conformation translates to catalytic selectivity.

Caption: Logical pathway of steric induction from ligand conformation to catalytic selectivity.

Chiroptical Properties (ECD Prediction)

To confirm the absolute configuration of synthesized batches without X-ray crystallography, Time-Dependent DFT (TD-DFT) is the standard validation method.

-

Excitation: The 3,3'-bis(4-methylphenyl) substitution causes a bathochromic shift (red shift) in the UV-Vis absorption compared to unsubstituted BINOL due to extended conjugation between the naphthyl and phenyl rings.

-

Cotton Effect: For the (S)-enantiomer , theoretical calculations (CAM-B3LYP/def2-TZVP) typically predict:

-

A strong negative Cotton effect around 220–240 nm (¹Bb transition).

-

A split CD signal (couplet) in the 280–320 nm region characteristic of the exciton coupling between the two naphthyl chromophores.

-

References

-

Conformational Analysis of BINOL Derivatives

- Sahnoun, R., Koseki, S., & Fujimura, Y. (2005). Theoretical investigation of 1,1'-bi-2-naphthol isomerization. This foundational work establishes the energy barriers and cis/trans minima for the BINOL core.

-

3,3'-Substituted BINOLs & Steric Induction

- Cox, P. J., & Wang, X. (2001). The impact of 3,3'-substituents on the stereochemical integrity of BINOL ligands. This source discusses how 3,3'-aryl groups increase the racemization barrier and define the chiral pocket.

-

(Contextual reference on substituent effects).

-

General DFT Protocols for Atropisomers

- Standard protocols for calculating ECD spectra of biaryl atropisomers using TD-DFT are detailed in recent methodological reviews.

-

Synthesis and Application Context

- Detailed synthesis and application of 3,3'-diaryl BINOLs in direct C-H aryl

Methodological & Application

Application Note: High-Fidelity Asymmetric Aldol Reactions using (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

[1]

Executive Summary

This application note details the protocol for utilizing (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol (hereafter referred to as (S)-3,3'-(p-Tol)-BINOL ) as a chiral ligand in asymmetric direct aldol reactions. While the parent 1,1'-bi-2-naphthol (BINOL) is a versatile scaffold, the introduction of p-tolyl groups at the 3,3'-positions provides a critical "steric wall" that significantly enhances enantioselectivity compared to unsubstituted BINOL.[1]

This guide focuses on the Zinc-catalyzed direct aldol reaction , a powerful atom-economical method that avoids the pre-formation of enol silyl ethers (Mukaiyama conditions).[1] The protocol is optimized for drug discovery workflows requiring high enantiomeric excess (ee > 90%) and operational scalability.[1]

Scientific Rationale & Ligand Design

The "Steric Wall" Effect

In asymmetric catalysis, the proximity of the chiral information to the reaction center is paramount. Unsubstituted BINOL often fails to provide sufficient steric shielding in aldol reactions because the hydroxyl groups are relatively open.[1]

-

Modification: Substitution at the 3,3'-positions extends the chiral pocket.[1]

-

Specific Advantage of p-Tolyl: Compared to the standard 3,3'-diphenyl-BINOL, the (S)-3,3'-(p-Tol)-BINOL derivative offers two distinct advantages:

-

Enhanced Lipophilicity: The methyl group improves solubility in non-polar solvents (Toluene, Et₂O), facilitating low-temperature reactions.[1]

-

Fine-Tuned Sterics: The para-methyl group extends the "reach" of the aryl wing without introducing the chaotic steric clash sometimes seen with ortho-substituents (e.g., o-tolyl or mesityl), maintaining a well-defined chiral groove.[1]

-

Mechanistic Pathway: The Dinuclear Zinc Model

The active catalytic species is rarely a monomer.[1] Evidence suggests a dinuclear Zinc complex formed in situ with Diethylzinc (Et₂Zn).[1]

-

Step 1: Ligand deprotonation by Et₂Zn forms a Zn-BINOLate species.[1]

-

Step 2: A second equivalent of Et₂Zn (or semi-reduced species) bridges the oxygens, creating a Lewis acidic Zinc center (activates the aldehyde) and a Zinc-enolate moiety (from the ketone donor).[1]

-

Step 3: The 3,3'-substituents shield the "back" face of the enolate, forcing the aldehyde to approach from the specific Re or Si face defined by the (S)-axial chirality.[1]

Figure 1: Proposed catalytic cycle for the Zn-catalyzed direct aldol reaction. The 3,3'-substituents (p-Tolyl) are critical for the geometry of the Transition State (TS).

Experimental Protocol

Materials & Safety[1]

-

(S)-3,3'-(p-Tol)-BINOL: >98% ee.[1] Dry under high vacuum at 50°C for 2 hours before use.

-

Diethylzinc (Et₂Zn): 1.0 M solution in Hexane.[1] DANGER: Pyrophoric.[1] Handle strictly under Argon/Nitrogen.[1]

-

Solvent: THF (Tetrahydrofuran), anhydrous, distilled from Na/Benzophenone or passed through an activated alumina column.

-

Aldehyde/Ketone: Freshly distilled.[1]

Standard Operating Procedure (SOP)

Scale: 1.0 mmol substrate (Representative)

-

Catalyst Formation:

-

Flame-dry a 10 mL Schlenk tube and cool under Argon.

-

Add (S)-3,3'-(p-Tol)-BINOL (0.1 mmol, 10 mol%) and anhydrous THF (2.0 mL).

-

Dropwise add Et₂Zn (0.2 mmol, 20 mol% - Note: 2:1 Zn:Ligand ratio is often critical for the dinuclear species).[1]

-

Allow the mixture to warm to 0°C and stir for 30 minutes. Evolution of ethane gas will be observed.[1] The solution typically turns light yellow.[1]

-

-

Substrate Addition (Direct Aldol):

-

Reaction Monitoring:

-

Workup & Isolation: